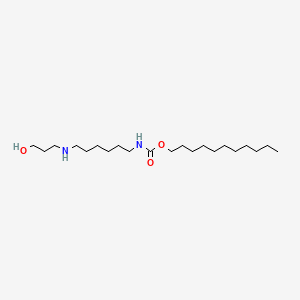![molecular formula C12H12F3NO2 B15338026 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and a trifluoromethyl group attached to a phenyl ring with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of the Methoxy Group: The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism by which 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrrolidinone ring provides a scaffold for further functionalization.
類似化合物との比較
1-[4-Methoxyphenyl]-2-pyrrolidinone
1-[3-(Trifluoromethyl)phenyl]-2-pyrrolidinone
1-[4-(Trifluoromethoxy)phenyl]-2-pyrrolidinone
Uniqueness: 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to the presence of both the methoxy and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future applications
特性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
1-[4-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-5-4-8(7-9(10)12(13,14)15)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
LETJWIKGGZNDJW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


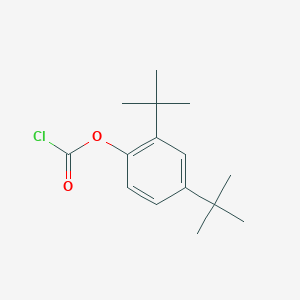
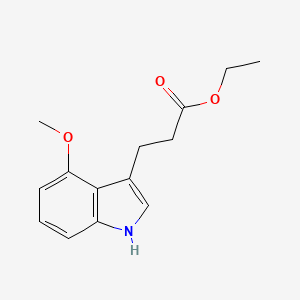
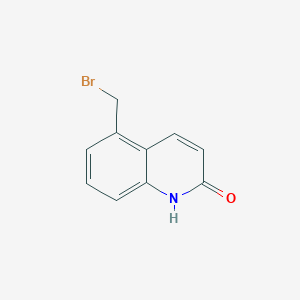

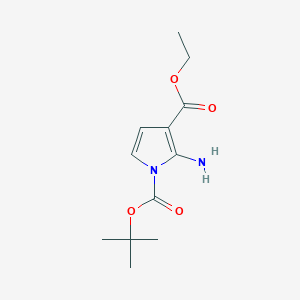
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
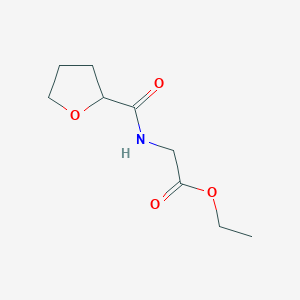


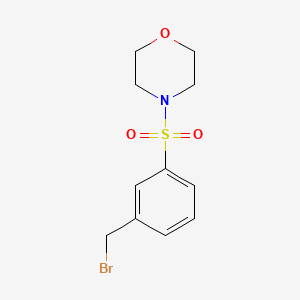
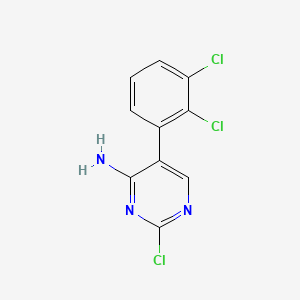
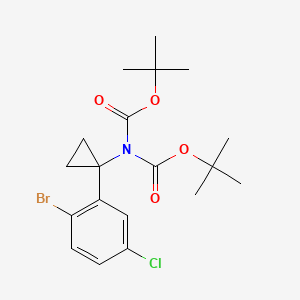
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
